molecular formula C5H7N3O3 B12434817 [(5-Nitrofuran-2-YL)methyl]hydrazine

[(5-Nitrofuran-2-YL)methyl]hydrazine

Cat. No.: B12434817
M. Wt: 157.13 g/mol
InChI Key: RFANBQHFZWDVRG-UHFFFAOYSA-N
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Description

[(5-Nitrofuran-2-YL)methyl]hydrazine is an organic compound with the molecular formula C5H7N3O3. It is a derivative of nitrofuran, a class of compounds known for their broad-spectrum antibacterial activity. This compound is characterized by the presence of a nitrofuran ring attached to a methylhydrazine group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Nitrofuran-2-YL)methyl]hydrazine typically involves the reaction of 5-nitrofurfural with hydrazine hydrate. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix 5-nitrofurfural and hydrazine hydrate under controlled conditions.

    Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

[(5-Nitrofuran-2-YL)methyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted hydrazines .

Scientific Research Applications

[(5-Nitrofuran-2-YL)methyl]hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(5-Nitrofuran-2-YL)methyl]hydrazine involves its reduction by bacterial nitroreductases to form reactive intermediates. These intermediates can damage bacterial DNA, proteins, and cell membranes, leading to cell death. The compound targets multiple pathways, making it effective against a broad range of bacteria .

Comparison with Similar Compounds

[(5-Nitrofuran-2-YL)methyl]hydrazine can be compared with other nitrofuran derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its broad-spectrum antibacterial properties make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

(5-nitrofuran-2-yl)methylhydrazine

InChI

InChI=1S/C5H7N3O3/c6-7-3-4-1-2-5(11-4)8(9)10/h1-2,7H,3,6H2

InChI Key

RFANBQHFZWDVRG-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CNN

Origin of Product

United States

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